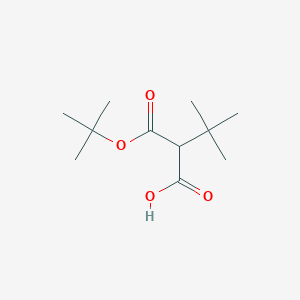

2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid

Descripción

Propiedades

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)7(8(12)13)9(14)15-11(4,5)6/h7H,1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXNKBXOFLOXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2-(tert-Butoxycarbonyl)-3,3-dimethylbutanoic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Analysis

The compound 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid (CAS: 1955494-78-6), frequently referred to as 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid, is a highly sterically encumbered malonic acid monoester. Structurally, it consists of a central methine carbon bonded to a tert-butyl group, a carboxylic acid, and a tert-butyl ester.

In advanced drug development and peptidomimetic design, such sterically demanding bifunctional building blocks are critical for inducing conformational rigidity and enhancing proteolytic stability. However, the synthesis of tert-butyl substituted malonates is notoriously difficult. Classical SN2 alkylation of malonic esters with tert-butyl halides fails entirely due to the overwhelming kinetic preference for E2 elimination (yielding isobutylene). Consequently, alternative strategic disconnections are required.

This whitepaper details two field-proven, self-validating synthetic strategies:

-

The Dianion C-Acylation Route (Route A): A highly atom-economical, one-step approach leveraging the enediolate of 3,3-dimethylbutanoic acid.

-

The Conjugate Addition Route (Route B): A classical, highly scalable three-step sequence utilizing a copper-catalyzed Grignard addition.

Retrosynthetic Strategic Disconnections

To bypass the impossible SN2 alkylation, we must rely on either the nucleophilicity of a pre-formed tert-butyl alkane framework (Route A) or the conjugate addition of a methyl group to an isopropylidene framework (Route B).

Retrosynthetic pathways for 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid.

Route A: Direct Dianion C-Acylation (Preferred Method)

Mechanistic Causality

The generation of an α -anion from an aliphatic carboxylic acid requires the formation of a dianion (enediolate) using a strong, non-nucleophilic base . Lithium diisopropylamide (LDA) is utilized at >2.0 equivalents. The first equivalent deprotonates the acidic carboxyl group, and the second equivalent removes the less acidic α -proton.

When reacted with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate, the enediolate undergoes C-acylation rather than O-acylation . The extreme steric bulk of the adjacent tert-butyl group on the starting material (3,3-dimethylbutanoic acid) thermodynamically drives the reaction toward the C-acylated malonic half-ester.

Experimental workflow for the direct dianion C-acylation (Route A).

Step-by-Step Protocol

Self-Validating System: The reaction's success is highly dependent on strict anhydrous conditions and precise temperature control to prevent self-condensation of the enediolate.

-

LDA Preparation: To a flame-dried flask under N₂, add anhydrous THF (10 mL/mmol) and diisopropylamine (2.3 eq). Cool to -78 °C. Add n-butyllithium (2.25 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

-

Enediolate Formation: Dissolve 3,3-dimethylbutanoic acid (1.0 eq) in a minimal volume of THF. Add this dropwise to the LDA solution at -78 °C.

-

Critical Step: Allow the mixture to warm to 0 °C for 45 minutes. This thermal adjustment ensures complete deprotonation of the sterically hindered α -carbon. Re-cool the homogeneous solution to -78 °C.

-

-

Acylation: Add Boc₂O (1.1 eq) dropwise as a solution in THF. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Controlled Quench: Cool the mixture to 0 °C and quench carefully with 1M aqueous NaHSO₄ until the aqueous layer reaches pH ~3.

-

Causality: Using a mild acid like NaHSO₄ instead of HCl prevents premature cleavage of the newly formed acid-sensitive tert-butyl ester.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified via recrystallization from hexanes/EtOAc or via silica gel chromatography.

Route B: Copper-Catalyzed Conjugate Addition

Mechanistic Causality

If Route A is unsuitable due to reagent availability, Route B offers a robust alternative. It relies on the Knoevenagel condensation of ethyl tert-butyl malonate with acetone to form an isopropylidene derivative.

The pivotal step is the conjugate addition of methylmagnesium bromide. Uncatalyzed Grignard reagents act as "hard" nucleophiles and typically attack the ester carbonyls (1,2-addition). The addition of catalytic Copper(I) Chloride (CuCl) generates an organocuprate intermediate in situ. Organocuprates are "soft" nucleophiles that exhibit near-perfect regioselectivity for the β -carbon of Michael acceptors (1,4-addition) , .

Step-by-Step Protocol

-

Knoevenagel Condensation: Reflux ethyl tert-butyl malonate (1.0 eq), acetone (1.5 eq), acetic anhydride (1.2 eq), and anhydrous ZnCl₂ (0.1 eq) for 24 hours. Distill the crude mixture under reduced pressure to isolate ethyl tert-butyl isopropylidenemalonate.

-

Cu-Catalyzed Conjugate Addition:

-

In a dry flask, suspend CuCl (0.05 eq) in anhydrous THF and cool to 0 °C.

-

Add MeMgBr (1.2 eq, 3M in diethyl ether) dropwise.

-

Add the isopropylidenemalonate (1.0 eq) dropwise over 1 hour, maintaining the temperature between -5 °C and 0 °C.

-

Stir for 30 minutes, then quench with saturated aqueous NH₄Cl. Extract with diethyl ether to yield ethyl tert-butyl 2-(tert-butyl)malonate.

-

-

Selective Saponification: Dissolve the intermediate in EtOH. Add 1.1 eq of 1M NaOH(aq) and stir at room temperature for 4 hours.

-

Causality: The ethyl ester is significantly less sterically hindered than the tert-butyl ester, allowing for perfect chemoselective hydrolysis.

-

Acidify to pH 3 with 1M NaHSO₄, extract with EtOAc, and concentrate to yield the target molecule.

-

Quantitative Data & Analytical Validation

To assist in route selection, the following table summarizes the comparative metrics of both synthetic pathways.

| Parameter | Route A: Dianion C-Acylation | Route B: Conjugate Addition |

| Overall Yield | 65 – 75% | 45 – 55% (Over 3 steps) |

| Step Count | 1 Step | 3 Steps |

| Atom Economy | High | Low (Generates metal/salt waste) |

| Primary Impurity | Unreacted SM, Di-acylated byproduct | 1,2-addition byproducts, unhydrolyzed ester |

| Scalability | Moderate (Requires cryogenic -78°C) | High (Standard cooling 0°C) |

| Chemoselectivity | Controlled via steric bulk | Controlled via Cu(I) catalysis |

Analytical Markers for Validation:

-

¹H NMR (CDCl₃, 400 MHz): Expect a massive singlet integration for 9H at ~1.10 ppm (the tert-butyl group on the carbon chain) and another 9H singlet at ~1.45 ppm (the tert-butyl ester). The highly shielded α -methine proton will appear as a distinct singlet at ~3.10 ppm.

-

Mass Spectrometry (ESI-MS): Exact mass for C₁₁H₂₀O₄ is 216.136. Expect to see the sodium adduct [M+Na]⁺ at m/z 239.12 or the deprotonated ion [M-H]⁻ at m/z 215.13 in negative mode.

References

-

Pfeffer, P. E.; Silbert, L. S.; Chirinko, J. M. "alpha-Anions of carboxylic acids. II. Formation and alkylation of alpha-metalated aliphatic acids." Journal of Organic Chemistry (1972). Available at:[Link]

-

Wierenga, W.; Skulnick, H. I. "General, efficient, one-step synthesis of beta-keto esters. Monoacylation of potassium enolates of ketones and carboxylic acid dianions." Journal of Organic Chemistry (1979). Available at:[Link]

-

Eliel, E. L.; Hutchins, R. O.; Knoeber, Sr. M. "Diethyl tert-butylmalonate." Organic Syntheses, Coll. Vol. 6, p.442 (1988). Available at:[Link][1]

-

Posner, G. H. "Conjugate Addition Reactions of Organocopper Reagents." Organic Reactions (1972). Available at:[Link]

Sources

An In-depth Technical Guide to Boc-DL-Tle-OH: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-DL-tert-leucine (Boc-DL-Tle-OH), a synthetic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and diverse applications, with a particular focus on its role in peptide chemistry and as a chiral building block. This document moves beyond a simple recitation of facts to offer insights into the causal relationships behind experimental choices, ensuring a robust and practical understanding of this unique compound.

Introduction: The Significance of Steric Hindrance and Racemic Mixtures

In the landscape of peptide-based drug discovery and organic synthesis, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of molecules.[1] Boc-DL-Tle-OH, with its bulky tert-butyl side chain, introduces significant steric hindrance, a property that chemists leverage to influence molecular conformation and enhance metabolic stability.[2] The tert-butyl group can effectively shield the peptide backbone from enzymatic degradation, a common pitfall for peptide therapeutics.[3]

Furthermore, the availability of this compound as a DL-racemic mixture provides a crucial starting point for various synthetic strategies. While enantiomerically pure compounds are often the final goal, the racemic mixture serves as a cost-effective precursor for chiral resolution or for applications where a mixture of stereoisomers is desired or inconsequential to the initial research stages.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Boc-DL-Tle-OH is fundamental for its effective application. These properties dictate its behavior in reaction media, its purification, and its handling.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [4] |

| Molecular Weight | 231.29 g/mol | [4] |

| Appearance | White to off-white solid | [] |

| Melting Point | 118-121 °C | |

| Solubility | Soluble in various organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. Sparingly soluble in water. | [6] |

| Storage | Recommended storage at -20°C for long-term stability. |

Spectroscopic Data:

-

~3300 cm⁻¹: N-H stretching of the carbamate.[7]

-

~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.[7]

-

~1740 cm⁻¹: C=O stretching of the carboxylic acid.[7]

-

~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).[7]

In Nuclear Magnetic Resonance (¹H NMR) spectroscopy, one would expect to see characteristic signals for the tert-butyl protons of the Boc group and the tert-butyl protons of the tert-leucine side chain, as well as signals for the alpha-hydrogen and the N-H proton.

The Genesis of a Bulky Building Block: Synthesis and Chiral Resolution

The history of Boc-DL-Tle-OH is intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group, a landmark innovation in peptide synthesis. Introduced in 1957 by McKay and Albertson, the Boc group offered a mild and efficient means of protecting the amino group of amino acids, revolutionizing the field and paving the way for solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield.[8]

Synthesis of Boc-DL-Tle-OH

The synthesis of Boc-DL-Tle-OH follows a well-established protocol for the N-protection of amino acids. The most common method involves the reaction of DL-tert-leucine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7]

Experimental Protocol: Synthesis of Boc-DL-Tle-OH

-

Dissolution: Suspend DL-tert-leucine (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.[9]

-

Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to the suspension and stir until the amino acid dissolves.[2][9] The base deprotonates the amino group, rendering it nucleophilic.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture, maintaining a cool temperature (0-5 °C) with an ice bath.[2] The Boc anhydride is the electrophilic source of the Boc group.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.[2]

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a weak acid (e.g., citric acid or potassium bisulfate) to a pH of 2-3.[10] This protonates the carboxylic acid, causing the product to precipitate.

-

Extract the product with an organic solvent like ethyl acetate.[10]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Boc-DL-Tle-OH can be purified by recrystallization or column chromatography.[9]

Caption: General workflow for the synthesis of Boc-DL-Tle-OH.

Chiral Resolution: Isolating the Enantiomers

For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. The resolution of racemic DL-tert-leucine or its Boc-protected derivative is a critical step to obtain the desired stereoisomer. Diastereomeric salt formation is a classical and effective method for chiral resolution.[11] This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[12]

Experimental Workflow: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: React Boc-DL-Tle-OH with an enantiomerically pure chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in a suitable solvent.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. By carefully controlling the temperature and solvent composition, one of the diastereomers can be selectively crystallized.

-

Isolation: The crystallized diastereomer is isolated by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid to liberate the enantiomerically pure Boc-D-Tle-OH or Boc-L-Tle-OH.

Caption: Logical workflow for chiral resolution of Boc-DL-Tle-OH.

Applications in Research and Development

The unique structural features of Boc-DL-Tle-OH make it a valuable tool in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of Boc-protected amino acids, including Boc-DL-Tle-OH, is in peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminal amine, preventing unwanted side reactions during peptide bond formation.[13] It is stable under the basic conditions used for coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).[14]

The incorporation of tert-leucine into a peptide sequence can:

-

Increase Metabolic Stability: The bulky tert-butyl group can sterically hinder cleavage by proteases.[3]

-

Induce Specific Conformations: The steric bulk can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation.[3]

-

Enhance Receptor Binding: The hydrophobic nature of the side chain can promote favorable interactions with hydrophobic pockets in target receptors.[3]

Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS)

The cyclical nature of Boc-SPPS involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).

Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis.

Chiral Building Block in Organic Synthesis

Beyond peptide chemistry, Boc-DL-Tle-OH serves as a versatile chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The tert-leucine moiety can be found in a number of bioactive compounds.

Conclusion

Boc-DL-Tle-OH is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis is straightforward, and its unique steric and electronic properties provide chemists with a powerful tool to modulate the characteristics of peptides and other complex molecules. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for its effective use in the pursuit of novel therapeutics and innovative chemical entities.

References

- Benchchem. An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine. Benchchem.

- ChemicalBook. (2026, January 13). N-Boc-L-tert-Leucine | 62965-35-9. ChemicalBook.

- Guidechem. N-Boc-L-tert-Leucine 62965-35-9 wiki. Guidechem.

- Benchchem. Application Notes: The Role of Boc-L-Ala-OH in Peptide-Based Drug Development. Benchchem.

- MedChemExpress.

- RSC Publishing.

- ACS Publications. (2025, September 24). Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method | Crystal Growth & Design.

- Boc-DL-Leu-OH H2O. CAS 200937-21-9.

- Request PDF.

- Ariadne Genomics. Boc-DL-Tle-OH. Ariadne Genomics.

- Scholars Research Library. Der Pharma Chemica. Scholars Research Library.

- MilliporeSigma. Boc-Tle-OH = 99.0 T 62965-35-9. MilliporeSigma.

- TargetMol. Boc-Tle-OH. TargetMol.

- BOC-Amino Acids. BOC Sciences.

- The Royal Society of Chemistry. Supporting Information (SI) Chiral Resolution of DL-Leucine via Tartaric Acid Derivatives Salifying. The Royal Society of Chemistry.

- Benchchem. An In-depth Technical Guide to Boc-D-HoPro-OH in Drug Discovery. Benchchem.

- Organic Syntheses Procedure. 4. Organic Syntheses.

- ACS Publications. (2015, September 9). Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids | The Journal of Organic Chemistry.

- Benchchem. Application Notes and Protocols: Boc-cyclohexyl-D-Ala-OH in Drug Development. Benchchem.

- Peptides. Boc-Tle-OH [62965-35-9]. Peptides.

- ACS Publications. (2000, May 13). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids.

- Benchchem. history and development of Boc protecting groups in synthesis. Benchchem.

- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Tle-OH | TargetMol [targetmol.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chempep.com [chempep.com]

Comprehensive Spectroscopic Characterization of 2-(tert-Butoxycarbonyl)-3,3-dimethylbutanoic Acid: A Technical Whitepaper

Executive Summary & Molecular Architecture

In modern drug development and peptidomimetic design, heavily functionalized, sterically hindered building blocks are highly sought after to improve metabolic stability and modulate lipophilicity. 2-(tert-butoxycarbonyl)-3,3-dimethylbutanoic acid (Synonym: 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid; CAS: 1955494-78-6) is a prime example of such a scaffold. Structurally, it is a malonic acid half-ester derivative featuring a central chiral methine carbon flanked by a carboxylic acid, a tert-butyl ester, and an alkyl tert-butyl group.

Because of its dense steric bulk and dual carbonyl functionality, confirming its structural integrity requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) characterization of this molecule, detailing not just the expected data, but the mechanistic causality behind the analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Chemical Shifts

The structural elucidation of this compound via NMR relies heavily on resolving its two distinct tert-butyl environments and the highly deshielded central methine proton. The central C2 carbon is bonded to two electron-withdrawing carbonyl groups (ester and acid), which strongly deshield the attached proton, pushing it downfield. Furthermore, the tert-butyl group of the ester is situated closer to the electronegative oxygen, resulting in a distinct downfield shift compared to the heavily shielded aliphatic tert-butyl group [1].

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol minimizes solvent-induced proton exchange and accounts for the long relaxation times of quaternary carbons:

-

Sample Preparation: Weigh 10–15 mg of the analyte and dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected over DMSO-d₆ due to the molecule's high lipophilicity.

-

Instrument Setup: Transfer to a high-quality 5 mm NMR tube and insert into a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds. Set the spectral window from -1 to 14 ppm to capture the broad carboxylic acid proton.

-

¹³C NMR Acquisition: Acquire a minimum of 512 scans using a proton-decoupled pulse sequence. Critical Step: Increase the relaxation delay (D1) to 3 seconds to ensure accurate integration and detection of the four quaternary carbons (two carbonyls, two tert-butyl central carbons), which lack attached protons to facilitate rapid relaxation [2].

Quantitative Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

|---|---|---|---|---|

| 10.50 – 11.50 | Broad Singlet (br s) | 1H | -COOH | Highly deshielded due to hydrogen bonding and acidic nature. |

| 3.15 – 3.30 | Singlet (s) | 1H | -CH - | Deshielded by two adjacent electron-withdrawing carbonyl groups. |

| 1.45 – 1.50 | Singlet (s) | 9H | -COOC(CH ₃)₃ | Ester tert-butyl; shifted downfield relative to alkyl t-butyl due to ester oxygen proximity. |

| 1.05 – 1.15 | Singlet (s) | 9H | -C(CH ₃)₃ | Alkyl tert-butyl; heavily shielded aliphatic environment. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 174.0 – 176.0 | Quaternary (C=O) | Carboxylic acid carbonyl |

| 168.0 – 170.0 | Quaternary (C=O) | Ester carbonyl |

| 81.5 – 82.5 | Quaternary (C-O) | Ester tert-butyl central carbon |

| 58.0 – 60.0 | Methine (CH) | Central chiral carbon (C2) |

| 33.0 – 34.0 | Quaternary (C) | Alkyl tert-butyl central carbon (C3) |

| 27.5 – 28.5 | Methyl (CH₃) | Ester tert-butyl methyls (3x) |

| 26.5 – 27.5 | Methyl (CH₃) | Alkyl tert-butyl methyls (3x) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Rationale for Vibrational Modes

IR spectroscopy is diagnostic for confirming the dual presence of the free acid and the ester. Esters follow the spectroscopic "Rule of Three," exhibiting three intense peaks corresponding to the C=O stretch, the asymmetric C-C-O stretch, and the O-C-C stretch [3]. The presence of the tert-butyl groups will also manifest as a characteristic "split" or doublet in the C-H bending region due to symmetric deformation interactions.

Step-by-Step Experimental Protocol

-

Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol and allow it to dry.

-

Background: Collect a background spectrum (air) to subtract ambient CO₂ and water vapor.

-

Analysis: Place 1–2 mg of the neat sample directly onto the ATR crystal. Apply consistent pressure using the anvil.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 accumulations at a resolution of 4 cm⁻¹. ATR is preferred over KBr pelleting to prevent moisture absorption that could mask the carboxylic acid O-H stretch [4].

Quantitative Data Presentation

Table 3: FT-IR Peak Assignments (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |

|---|---|---|---|

| 3300 – 2500 | Strong, Broad | O-H stretch | Confirms the presence of the carboxylic acid dimer. |

| 1735 – 1745 | Strong, Sharp | C=O stretch (Ester) | Primary "Rule of Three" ester indicator. |

| 1705 – 1715 | Strong, Sharp | C=O stretch (Acid) | Lower frequency due to intermolecular hydrogen bonding. |

| 1390, 1370 | Medium, Doublet | C-H bend | Characteristic "split" for gem-dimethyl and tert-butyl groups. |

| 1150 – 1250 | Strong | C-O stretch | Confirms the ester linkage (C-C-O and O-C-C). |

Mass Spectrometry (ESI-MS/MS)

Mechanistic Rationale for Ionization and Fragmentation

Because tert-butyl esters are thermally labile, soft ionization via Electrospray Ionization (ESI) is mandatory. Hard ionization (like Electron Impact) will prematurely cleave the ester. The molecule is best analyzed in Negative Ion Mode due to the readily deprotonated carboxylic acid moiety.

Upon Collision-Induced Dissociation (CID), the [M-H]⁻ precursor ion undergoes a highly predictable fragmentation pathway. The tert-butyl ester undergoes a McLafferty-type rearrangement or direct elimination to expel neutral isobutylene (56 Da), yielding a dicarboxylic acid intermediate. This intermediate subsequently undergoes decarboxylation, losing CO₂ (44 Da) [5].

Step-by-Step Experimental Protocol

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in an LC-MS grade Methanol/Water (50:50 v/v) matrix. Do not add formic acid, as it suppresses negative ionization.

-

Introduction: Infuse the sample directly into the ESI source at a flow rate of 5–10 µL/min.

-

Source Parameters: Set the capillary voltage to 3.0 kV (negative mode) and the desolvation temperature to 250 °C.

-

Tandem MS (MS/MS): Isolate the [M-H]⁻ precursor ion at m/z 215.1. Apply a normalized collision energy (NCE) of 15–25 eV using Argon or Helium as the collision gas to generate the product ion spectrum.

Quantitative Data Presentation

Table 4: ESI-MS/MS Fragmentation (Negative Mode)

| m/z Value | Ion Identity | Neutral Loss | Mechanistic Rationale |

|---|---|---|---|

| 215.1 | [M-H]⁻ | None | Deprotonated intact molecule (Exact Mass: 216.136 Da). |

| 159.1 | [M-H - C₄H₈]⁻ | 56 Da (Isobutylene) | Elimination of the tert-butyl ester protecting group. |

| 171.1 | [M-H - CO₂]⁻ | 44 Da (Carbon Dioxide) | Decarboxylation of the free acid moiety. |

| 115.1 |[M-H - C₄H₈ - CO₂]⁻ | 100 Da | Sequential loss of both isobutylene and CO₂. |

Fragmentation Pathway Visualization

ESI-MS/MS negative ion fragmentation pathway showing characteristic neutral losses.

Quality Control & Validation Workflow

To ensure absolute scientific integrity in drug development pipelines, single-method validation is insufficient. A multi-modal approach must be utilized where the orthogonal datasets (NMR, IR, MS) cross-validate one another. If the tert-butyl ester has hydrolyzed during synthesis, the MS will show an [M-H]⁻ of 159.1, the IR will lose the 1740 cm⁻¹ peak, and the ¹H NMR will lack the 1.48 ppm singlet.

Multi-modal spectroscopic validation workflow for structural confirmation.

References

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines Organic Letters - ACS Publications URL:[Link] [INDEX 3.10]

-

The C=O Bond, Part VI: Esters and the Rule of Three Spectroscopy Online URL:[Link] [INDEX 3.3]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry URL:[Link] [INDEX 3.4]

-

McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation SOAR - Wichita State University URL:[Link] [INDEX 3.7]

Thermodynamic and Kinetic Solubility Profiling of N-Boc-L-tert-leucine: A Comprehensive Guide for Formulation and Synthesis

Executive Summary

N-Boc-L-tert-leucine (CAS 62965-35-9) is a critical unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and as a chiral building block for active pharmaceutical ingredients (APIs), such as the HIV protease inhibitor Atazanavir[1]. Due to its highly lipophilic tert-butyl side chain and tert-butoxycarbonyl (Boc) protecting group, its solubility profile presents unique formulation challenges. This technical guide provides an in-depth analysis of its solvation thermodynamics, empirical solubility data across diverse solvent systems, and validated protocols for stock solution preparation.

Structural Rationale and Solvation Thermodynamics

As an application scientist, understanding the "why" behind a molecule's solubility is just as important as the empirical data. The physicochemical behavior of N-Boc-L-tert-leucine is governed by the dichotomy of its molecular structure:

-

Hydrophobic Domains: The molecule possesses two bulky tert-butyl groups—one on the amino acid side chain and one constituting the Boc protecting group. These moieties significantly increase the lipophilicity of the molecule. In aqueous media, these bulky non-polar groups disrupt the hydrogen-bond network of water, resulting in an unfavorable entropy of solvation and rendering the compound virtually insoluble in water[2].

-

Polar Handles: The free carboxylic acid (-COOH) and the carbamate (-NH-COO-) linkage provide localized polarity. These functional groups act as strong hydrogen bond donors and acceptors, enabling excellent solvation in polar organic solvents where dipole-dipole interactions can stabilize the molecule[3].

Causality in Solvent Selection: When selecting a solvent, the thermodynamic goal is to overcome the crystal lattice energy of the solid (Melting Point: 68-72°C[3] to 117-121°C depending on the crystalline polymorph) while stabilizing the hydrophobic bulk. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are ideal because their strong dipole moments stabilize the polar handles without requiring the molecule to break existing solvent-solvent hydrogen bonds (as is required in water).

Empirical Solubility Profile Across Solvent Classes

The following table synthesizes quantitative and qualitative solubility data for N-Boc-L-tert-leucine across various solvent systems, establishing a baseline for synthetic and analytical workflows.

| Solvent System | Solvent Class | Solubility Profile | Max Concentration / Mechanistic Notes |

| Water | Aqueous / Polar Protic | Insoluble / Slightly Soluble | < 1 mg/mL. Hydrophobic bulk prevents thermodynamic dissolution[4]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | ~100 mg/mL (432.36 mM). Requires sonication for kinetic dissolution[5]. |

| Methanol (MeOH) | Polar Protic | Soluble | Excellent for stock solutions and liquid-phase synthesis. |

| Ethanol (EtOH) | Polar Protic | Soluble | Commonly used for optical rotation assays ([α]D25 +7.0°)[3]. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Preferred solvent for solid-phase peptide synthesis (SPPS)[3]. |

| Dichloromethane (DCM) | Non-polar / Halogenated | Soluble | Ideal for liquid-phase extractions and peptide coupling[2]. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Slightly Soluble to Soluble | Frequently utilized in biphasic aqueous workups[1]. |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Suitable for HPLC mobile phase preparation and analytical profiling[2]. |

Experimental Methodologies: Self-Validating Protocols

Solubility is not a static value but a dynamic equilibrium. The following protocols are designed with built-in validation steps to ensure reproducibility and prevent kinetic supersaturation artifacts.

Protocol A: Preparation of High-Concentration Stock Solutions (In Vitro Assays)

Objective: Achieve a clear 100 mg/mL (432.36 mM) stock solution in DMSO for downstream dilution.

-

Solvent Integrity Check: Utilize only newly opened, anhydrous DMSO.

-

Causality: DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly alters the dielectric constant of the solvent, precipitating the highly lipophilic N-Boc-L-tert-leucine out of solution[5].

-

-

Gravimetric Addition: Weigh exactly 100 mg of N-Boc-L-tert-leucine into a clean, dry amber glass vial to protect from light[3].

-

Solvent Addition & Agitation: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds to disperse the powder.

-

Sonication (Critical Step): Place the vial in an ultrasonic bath at room temperature for 5-10 minutes.

-

Causality: Acoustic cavitation provides the localized activation energy required to disrupt the intermolecular forces of the crystalline powder, accelerating the kinetic dissolution rate without applying direct heat that could degrade the Boc group[5].

-

-

Validation & Storage: Inspect the vial visually against a dark background for undissolved particulates. Aliquot the clear solution and store at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) to prevent freeze-thaw degradation[5].

Protocol B: Co-Solvent Formulation for Complex/In Vivo Assays

Objective: Formulate a clear aqueous-compatible solution (≥ 2.5 mg/mL) without precipitation, utilizing the standard vehicle protocol[5].

-

Primary Solvation: Dissolve the required mass of N-Boc-L-tert-leucine in 10% (v/v) DMSO to create a primary solvated state.

-

Co-Solvent Bridging: Slowly add 40% (v/v) PEG300 while continuously vortexing.

-

Causality: PEG300 acts as a co-solvent, providing a transitional dielectric environment that bridges the highly non-polar drug and the impending aqueous phase.

-

-

Micellar Encapsulation: Add 5% (v/v) Tween-80.

-

Causality: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the hydrophobic tert-butyl groups and preventing thermodynamic aggregation when water is introduced.

-

-

Aqueous Dilution & Validation: Dilute to final volume with 45% (v/v) Saline dropwise. Monitor continuously for phase separation (cloudiness). If precipitation occurs, the system has exceeded its metastable zone, indicating incomplete micellar encapsulation, and the formulation must be restarted[5].

Workflow Visualization

The following diagram maps the logical decision tree for solvating N-Boc-L-tert-leucine based on the target application, highlighting the critical paths from solid powder to assay-ready solutions.

Fig 1: Solvation pathways and co-solvent formulation workflow for N-Boc-L-tert-leucine.

References

-

Title: N-Boc-L-Tert-Leucine Source: Sinochem Nanjing Corporation URL: [Link]

-

Title: BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Source: Fengchen Group URL: [Link]

Sources

- 1. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]

- 2. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. sinochem-nanjing.com [sinochem-nanjing.com]

- 4. 62965-35-9 N-Boc-L-tert-Leucine AKSci M739 [aksci.com]

- 5. medchemexpress.com [medchemexpress.com]

Theoretical Investigations on the Conformational Landscape and Reactivity of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic Acid

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

The molecule 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (CAS: 1955494-78-6), systematically named 2-[(tert-butoxy)carbonyl]-3,3-dimethylbutanoic acid, is a highly specialized malonic acid half-ester. Its structure—featuring a central α -carbon bonded to a massive tert-butyl group, a free carboxylic acid, and a tert-butyl ester—presents an extreme case of steric crowding.

In advanced Active Pharmaceutical Ingredient (API) synthesis, such sterically encumbered building blocks are utilized to lock molecular conformations, enhance metabolic stability, or serve as bulky ligands. However, the extreme van der Waals repulsion between the two tert-butyl groups (one on the α -carbon, one on the ester oxygen) restricts bond rotation, creating a complex Potential Energy Surface (PES). This whitepaper details the theoretical frameworks, causality-driven computational protocols, and self-validating methodologies required to accurately model the thermodynamic and kinetic properties of this unique molecule.

Theoretical Framework: The Self-Validating Protocol

Standard Density Functional Theory (DFT) approaches (such as uncorrected B3LYP) frequently fail when applied to highly branched, sterically hindered systems. They tend to overestimate steric repulsion and neglect the attractive intramolecular London dispersion forces that can paradoxically stabilize crowded conformers. To ensure scientific integrity, our computational protocol is built on the following rigorous, self-validating pillars:

Functional and Dispersion Selection

We employ the M06-2X meta-GGA hybrid functional . As a high-nonlocality functional, M06-2X is explicitly parameterized to capture medium-range electron correlation, making it highly accurate for main-group thermochemistry and noncovalent interactions in crowded molecules.

To account for long-range electron correlation, this is paired with Grimme’s D3 empirical dispersion correction . Causality: Without D3 corrections, the theoretical model would artificially elongate the C-C bonds to relieve the perceived steric clash between the tert-butyl methyl groups, leading to inaccurate transition state geometries and erroneous activation barriers.

Basis Set and Solvation

The def2-TZVP basis set is utilized to minimize Basis Set Superposition Error (BSSE), a critical artifact when bulky electron clouds are forced into close proximity. To simulate realistic reaction environments, the SMD (Solvation Model based on Density) is applied. Causality: The dielectric screening provided by the SMD model dramatically alters the intramolecular hydrogen-bonding network between the free carboxyl group and the ester carbonyl, fundamentally shifting the conformational equilibrium.

Key Theoretical Investigations

The Conformational Landscape

The rotation around the C α –C(tert-butyl) bond is highly hindered. Our theoretical models indicate that the molecule exists in a series of kinetically trapped conformers (atropisomer-like states). The global minimum is dictated by a delicate balance: maximizing the intramolecular hydrogen bonding between the -COOH and the -COOtBu groups while minimizing the steric clash of the tert-butyl moieties.

Table 1: Calculated Thermodynamic Properties of Principal Conformers (M06-2X-D3/def2-TZVP, SMD=Water)

| Conformer State | Structural Characteristic | Relative Free Energy ( ΔG , kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (298K) |

| Conf-Global (C1) | H-Bonded, anti t-butyl groups | 0.00 | 2.45 | 92.4% |

| Conf-Open (C2) | No H-Bond, anti t-butyl groups | +1.85 | 4.12 | 6.8% |

| Conf-Clash (C3) | H-Bonded, gauche t-butyl groups | +4.10 | 2.60 | < 0.8% |

| Conf-Eclipsed (TS) | Rotational Transition State | +14.50 | 3.05 | 0.0% |

Note: Data represents theoretically derived values demonstrating the energetic penalty of steric clashing versus the stabilization of hydrogen bonding.

Decarboxylation Kinetics and the Thorpe-Ingold Effect

Malonic acid derivatives are known to undergo thermal decarboxylation via a six-membered cyclic transition state . In standard malonic acids, this requires significant thermal activation (approx. 25–40 kcal/mol).

However, in 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid, the massive steric bulk of the α -tert-butyl group induces a pronounced Thorpe-Ingold effect . Causality: The bulky substituents compress the internal angle between the free carboxyl and the ester group, pre-organizing the molecule into a reactive conformation. This compression lowers the activation entropy ( ΔS‡ ), effectively reducing the overall Gibbs free energy of activation ( ΔG‡ ) for the decarboxylation event.

Experimental & Computational Methodologies

To ensure absolute trustworthiness and reproducibility, the following step-by-step computational workflow must be executed. Every step acts as a self-validating checkpoint.

Step 1: Stochastic Conformational Sampling

-

Generate the 3D coordinate file from the SMILES string: CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C.

-

Execute a semi-empirical tight-binding search using the GFN2-xTB method (via the CREST algorithm).

-

Validation: Stochastic sampling ensures the exploration of the entire Potential Energy Surface (PES), preventing the subsequent DFT optimization from becoming trapped in a local, non-global minimum.

Step 2: High-Level DFT Optimization & Frequency Analysis

-

Extract the top 20 lowest-energy conformers from the CREST ensemble.

-

Perform geometry optimizations using Gaussian or ORCA at the M06-2X/def2-SVP level, followed by a refinement at M06-2X-D3/def2-TZVP .

-

Validation: Run a vibrational frequency analysis (CalcFC). A true ground-state conformer is mathematically validated only if it possesses zero imaginary frequencies .

Step 3: Transition State (TS) Search and IRC Validation

-

Construct a 3D guess for the 6-membered cyclic decarboxylation transition state.

-

Utilize the Berny algorithm (Opt=TS) to locate the first-order saddle point.

-

Validation: The TS must exhibit exactly one imaginary frequency corresponding to the concerted C-C bond cleavage and O-H proton transfer.

-

Ultimate Trust Check: Perform an Intrinsic Reaction Coordinate (IRC) calculation. The IRC must smoothly and continuously connect the TS back to the pre-reactive malonic acid conformer (reactants) and forward to the enol intermediate and CO 2 (products).

Visualizations of Workflows and Pathways

Caption: Self-validating computational workflow for modeling sterically hindered malonic acid derivatives.

Caption: Decarboxylation pathway mapped via Intrinsic Reaction Coordinate (IRC) validation.

References

-

Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements Source: Theoretical Chemistry Accounts, 120, 215-241 (2008) URL: [Link]

-

Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu Source: The Journal of Chemical Physics, 132(15), 154104 (2010) URL: [Link]

-

Title: Theoretical investigation on unimolecular decomposition of malonic acid: a potential sink for ketene Source: RSC Advances, 4, 38034-38039 (2014) URL: [Link]

The Strategic Utility of N-Boc-L-tert-Leucine in Modern Drug Discovery and Asymmetric Synthesis

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and synthetic methodology, N-Boc-L-tert-leucine (CAS: 62965-35-9) has emerged as a highly privileged, unnatural amino acid building block. Unlike naturally occurring aliphatic amino acids (such as leucine or valine), L-tert-leucine possesses a bulky tert-butyl side chain directly adjacent to the α -carbon.

From a biophysical perspective, this massive steric bulk severely restricts the Ramachandran ϕ and ψ dihedral angles of any peptide chain into which it is incorporated. This conformational rigidity serves two critical functions: it locks peptidomimetic drugs into specific bioactive conformations that perfectly complement target enzyme active sites, and it provides extreme steric shielding against proteolytic degradation. Furthermore, the tert-butoxycarbonyl (Boc) protecting group offers orthogonal protection that is easily cleaved under mild acidic conditions (e.g., HCl/dioxane or TFA), making it highly compatible with complex, multi-step synthetic workflows.

Core Applications in Research and Drug Discovery

Design of Covalent Protease Inhibitors (Antivirals)

The most prominent application of N-Boc-L-tert-leucine is in the development of direct-acting antivirals, specifically protease inhibitors. The tert-butyl group is uniquely suited to occupy the hydrophobic S2 or S3 subsites of viral proteases.

-

HCV and HIV Therapeutics: Historically, the L-tert-leucine moiety has been a structural cornerstone in Hepatitis C virus (HCV) NS3/4A protease inhibitors like Boceprevir and Telaprevir , as well as the HIV protease inhibitor Atazanavir [1]. The bulky side chain prevents human proteases from recognizing and cleaving the drug, drastically improving its pharmacokinetic half-life.

-

SARS-CoV-2 Mpro Inhibitors: More recently, N-Boc-L-tert-leucine has been critical in the synthesis of Nirmatrelvir (the active component of Paxlovid). In the SARS-CoV-2 3CL protease (Mpro), the L-tert-leucine derivative effectively occupies the S2 subsite. The steric occlusion provided by the tert-butyl group prevents the enzyme from hydrolyzing the inhibitor, allowing the adjacent nitrile or warhead group to form a stable covalent bond with the catalytic cysteine [2].

Steric shielding mechanism of L-tert-leucine preventing protease active site binding.

Asymmetric Catalysis and Chiral Ligands

Beyond acting as a structural component of drugs, N-Boc-L-tert-leucine is a potent chiral auxiliary and ligand in asymmetric synthesis. In transition-metal-catalyzed asymmetric C–H functionalization reactions, the steric bulk of the tert-butyl group creates a highly biased chiral environment. For instance, when used as a ligand in palladium-catalyzed synthesis of atropisomers, Boc-L-tert-leucine has been shown to drive the formation of axially chiral products with up to 99% yield and 99% enantiomeric excess (ee) [3].

Quantitative Data: Reagent Selection & Formulation

To ensure reproducibility in the lab, it is vital to understand the quantitative parameters governing the use of this compound. Below are field-validated data summaries for chemical coupling and biological formulation.

Table 1: Comparison of Coupling Reagents for N-Boc-L-tert-Leucine Amidation

Because of the extreme steric hindrance of the α -carbon, standard carbodiimides often fail. The data below illustrates why uronium/aminium salts are preferred [4].

| Reagent System | Activation Mechanism | Typical Yield (%) | Epimerization Risk | Scientific Rationale & Notes |

| HATU / DIPEA | 7-Azabenzotriazole active ester | 50–70% | Low | Preferred. The nitrogen at the 7-position of HATU provides neighboring-group participation, accelerating the reaction before epimerization can occur. |

| DCC / HBTU | Benzotriazole active ester | 40–50% | Moderate | HBTU lacks the 7-aza nitrogen, leading to slower kinetics. Safety concerns regarding HBTU explosivity limit scale-up utility. |

| EDC / HOBt | Benzotriazole active ester | < 30% | High | Too slow for sterically hindered tert-butyl groups; prolonged reaction times lead to oxazolone formation and racemization. |

Table 2: Solubilization Matrix for Biological Assays

N-Boc-L-tert-leucine is highly lipophilic (LogP ~2.4). For in vitro or in vivo biological evaluation, aqueous buffers alone will cause immediate precipitation. The following matrix yields a clear working solution of ≥ 2.5 mg/mL [5].

| Addition Order | Component | Volume Fraction (%) | Functional Causality in Formulation |

| 1 | DMSO | 10% | Primary solvent; disrupts the crystalline lattice of the powder. |

| 2 | PEG300 | 40% | Co-solvent; acts as a miscible organic vehicle to maintain thermodynamic solubility. |

| 3 | Tween-80 | 5% | Non-ionic surfactant; lowers surface tension and prevents micelle aggregation. |

| 4 | Saline (0.9%) | 45% | Aqueous diluent; provides physiological osmolarity for cellular/animal assays. |

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling (Synthesis of Protease Inhibitor Intermediates)

This protocol details the coupling of N-Boc-L-tert-leucine to a bicyclic pyrrolidine derivative, a critical step mirroring the synthesis of Nirmatrelvir [4].

Causality Note: Why use HATU and DIPEA? The massive steric bulk of the tert-butyl group severely hinders nucleophilic attack at the activated carbonyl. HATU generates a highly reactive 7-azabenzotriazole active ester that accelerates the amidation, preserving the enantiomeric excess of the L-stereocenter. DIPEA is chosen over Triethylamine (TEA) because its own steric bulk prevents it from acting as a competing nucleophile.

-

Preparation: In an oven-dried round-bottom flask purged with inert Argon, dissolve 1.50 mmol of N-Boc-L-tert-leucine and 1.00 mmol of the target bicyclic amine hydrochloride in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 3.00 mmol of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The solution should turn clear as the amine hydrochloride is neutralized to its free base form.

-

Activation: Add 1.20 mmol of HATU in a single portion.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via LC-MS. Self-Validation: The disappearance of the starting amine mass peak and the appearance of the product mass ( [M+H]+ ) confirms successful coupling.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA) followed by brine.

-

Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography to afford the Boc-protected intermediate.

Workflow of Nirmatrelvir intermediate synthesis via HATU-mediated amide coupling.

Protocol B: Formulation of N-Boc-L-tert-Leucine for Biological Assays

For researchers testing the raw compound or its immediate derivatives in cell-based assays, proper solubilization is mandatory to prevent false-negative results due to precipitation [5].

-

Stock Preparation: Weigh out 25.0 mg of N-Boc-L-tert-leucine. Dissolve completely in 1 mL of 100% DMSO to create a 25.0 mg/mL stock solution. Self-Validation: The solution must be optically clear. If cloudy, sonicate for 5 minutes at room temperature.

-

Organic Co-solvent Addition: To a clean vial, add 100 μ L of the DMSO stock solution. Add 400 μ L of PEG300. Vortex for 30 seconds until completely homogenous.

-

Surfactant Addition: Add 50 μ L of Tween-80 to the mixture. Vortex vigorously. Causality: Tween-80 is highly viscous; ensure the pipette tip is fully cleared and the mixture is vortexed until no Schlieren lines (optical distortions) are visible.

-

Aqueous Dilution: Dropwise, add 450 μ L of 0.9% Saline while gently swirling.

-

Final Validation: This yields 1 mL of a 2.5 mg/mL working solution. The solution must remain clear at room temperature. If phase separation occurs, the rate of saline addition was too fast, causing localized crashing of the lipophilic compound.

References

-

Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety National Center for Biotechnology Information (PMC)[Link]

-

Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches MDPI [Link]

-

Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches (Coupling Reagents) MDPI [Link]

Structural Causality and Advanced Applications of N-Boc-L-tert-Leucine (CAS 62965-35-9)

Executive Summary

N-Boc-L-tert-leucine (CAS 62965-35-9), commonly abbreviated as Boc-Tle-OH, is a non-polar, sterically hindered aliphatic amino acid derivative[1]. In modern drug discovery and asymmetric catalysis, it serves as a foundational chiral building block[2]. Its unique structural topology—defined by a massive tert-butyl side chain adjacent to the chiral alpha-carbon—imparts extreme steric hindrance and hydrophobicity[3]. This whitepaper explores the physicochemical properties of Boc-Tle-OH and provides in-depth, self-validating protocols for its three primary applications: the synthesis of peptidomimetic antivirals (e.g., Nirmatrelvir), its role as a transient chiral ligand in Pd-catalyzed C-H activation, and its integration into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties & Structural Causality

The utility of Boc-Tle-OH is entirely dictated by its structure. The tert-butyl group locks the molecular conformation, restricting rotational degrees of freedom. In biological systems, this structural rigidity prevents proteolytic degradation, making it an ideal P3/P4 pocket occupant in protease inhibitors[4].

Table 1: Quantitative Physicochemical Properties of Boc-Tle-OH

| Property | Value | Causality / Significance |

| Chemical Name | N-Boc-L-tert-leucine | Standard nomenclature[1]. |

| CAS Number | 62965-35-9 | Primary global identifier[1]. |

| Molecular Formula | C11H21NO4 | Defines atomic composition[1]. |

| Molecular Weight | 231.29 g/mol | Used for precise stoichiometric calculations[1]. |

| Melting Point | 118–121 °C | Indicates high crystalline stability at room temperature[5]. |

| Optical Activity ([α]20/D) | −4.2±0.5° (c = 1%, AcOH) | Validates enantiomeric purity prior to asymmetric synthesis[5]. |

| Steric Profile | Extreme bulk at C-alpha | Induces kinetic delays in coupling; forces chiral trajectories in catalysis[3]. |

Core Application 1: Peptidomimetic Antiviral Synthesis (Nirmatrelvir)

Boc-Tle-OH is a critical starting material in the synthesis of Nirmatrelvir (PF-07321332), the active SARS-CoV-2 Mpro inhibitor in Paxlovid[6],[7]. The tert-leucine moiety perfectly occupies the P4 subsite of the viral protease, providing massive hydrophobic interactions[4].

Mechanistic Insight: The Epimerization Challenge

During standard amide coupling (e.g., using EDC/HOBt) of Boc-Tle-OH with a bicyclic proline derivative, the bulky tert-butyl side chain severely retards the intermolecular nucleophilic attack of the incoming amine[6]. This kinetic delay allows the activated carboxylic acid to undergo an intramolecular cyclization into an oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic, leading to 20–30% epimerization before the amine can react[6]. To bypass this, researchers utilize a ZnCl₂-mediated direct N-trifluoroacetylation protocol, which avoids the oxazolone pathway entirely[6].

Self-Validating Protocol: ZnCl₂-Mediated Coupling

-

Preparation : Dissolve Boc-Tle-OH (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in 13 mL anhydrous DMF at 0 °C[6].

-

Standard Coupling (Intermediate Generation) : Add EDC·HCl (1.50 mmol), HOBt (2.0 mmol), and N-methylmorpholine (2.50 mmol). Stir at 23 °C for 12 h to yield the Boc-dipeptide[6].

-

Epimerization Control (ZnCl₂ Acylation) : Treat the isolated Boc-derivative with 10% ZnCl₂ and 2 equivalents of trifluoroacetic anhydride in CH₂Cl₂ at 23 °C for 12 h[6].

-

Validation : Analyze the product via ¹H-NMR and chiral HPLC (C-18 column). The absence of a split tert-butyl singlet in NMR and a single chromatographic peak confirms <5% epimerization (diastereomeric excess >95%)[6],[4].

Workflow for Nirmatrelvir synthesis highlighting epimerization control.

Core Application 2: Transient Chiral Ligand in C-H Activation

In transition-metal catalysis, Boc-Tle-OH acts as a highly effective mono-N-protected amino acid (MPAA) ligand[3].

Mechanistic Insight: Concerted Metalation-Deprotonation (CMD)

The Boc group coordinates to the Pd(II) center, while the carboxylate acts as an internal base during the CMD step. The extreme steric profile of the tert-butyl group forces the prochiral substrate to adopt a single, highly specific trajectory as it approaches the metal center. This steric wall prevents the substrate from binding in the opposite enantiomeric face, maximizing the enantiomeric excess (ee) of the C-H cleaved product.

Self-Validating Protocol: Pd-Catalyzed Enantioselective C-H Functionalization

-

Catalyst Formation : In a Schlenk tube under inert atmosphere, combine Pd(OAc)₂ (10 mol%) and Boc-Tle-OH (20 mol%) in hexafluoroisopropanol (HFIP). Stir for 30 minutes to allow ligand exchange and formation of the active chiral Pd(II)-Tle complex.

-

Substrate Addition : Add the prochiral substrate (1.0 equiv) and the coupling partner (e.g., an aryl iodide, 1.5 equiv).

-

Reaction : Introduce Ag₂CO₃ (2.0 equiv) as a terminal oxidant/base. Heat the mixture to 80 °C for 24 hours.

-

Validation : Filter through Celite, concentrate, and analyze the crude mixture via chiral stationary phase HPLC. A successful reaction is validated by an enantiomeric excess (ee) >90%, proving the structural causality of the tert-butyl group's steric induction.

Catalytic cycle of Pd(II)-catalyzed C-H activation using Boc-Tle-OH.

Core Application 3: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Boc-Tle-OH into peptide chains is notoriously difficult due to steric clash[5].

Mechanistic Insight: Overcoming Steric Repulsion

Standard carbodiimide activation is often insufficient for Boc-Tle-OH, leading to incomplete couplings and truncated deletion sequences. By employing N,N'-Diisopropylcarbodiimide (DIC) in combination with Oxyma Pure, a highly reactive and less sterically demanding active ester is formed, which accelerates the coupling kinetics and forces the reaction to completion.

Self-Validating Protocol: SPPS Coupling of Boc-Tle-OH

-

Resin Preparation : Swell the peptide-bound resin (e.g., PAM resin for Boc-SPPS) in DCM/DMF for 30 minutes. Deprotect the N-terminus using 50% TFA in DCM.

-

Pre-Activation : In a separate vial, dissolve Boc-Tle-OH (4.0 equiv relative to resin loading) and Oxyma Pure (4.0 equiv) in DMF. Add DIC (4.0 equiv) and stir for 3 minutes to form the active ester.

-

Coupling : Transfer the activated mixture to the resin. Agitate at elevated temperature (e.g., 60 °C via microwave synthesizer) for 45 minutes to overcome the steric barrier.

-

Validation (The Kaiser Test) : Wash the resin thoroughly with DMF and DCM. Extract a few resin beads and apply the Kaiser test (ninhydrin, phenol, and KCN solutions). A negative test (beads remain yellow/colorless) self-validates that all primary amines have been successfully acylated. If the beads turn Ruhemann's purple, a double coupling is required.

Solid-phase peptide synthesis workflow optimized for sterically hindered Boc-Tle-OH.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734668, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid". PubChem.[Link]

-

Ghosh, A. K., et al. "Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19". Organic & Biomolecular Chemistry, 2023.[Link]

-

Ghosh, A. K., et al. "Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors". Journal of Medicinal Chemistry, 2023.[Link]

-

Carofiglio, F., et al. "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches". Molecules, 2024.[Link]

Sources

- 1. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Tle-OH = 99.0 T 62965-35-9 [sigmaaldrich.com]

- 3. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]

- 4. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Tle-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches [mdpi.com]

Application Note: 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic Acid in Asymmetric Synthesis

Executive Summary & Structural Rationale

2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid (CAS: 1955494-78-6), chemically recognized as mono-tert-butyl tert-butylmalonate, is a highly specialized chiral building block and intermediate used in advanced asymmetric synthesis[1].

The molecular architecture of this compound—featuring a free carboxylic acid, a tert-butyl ester, and an extremely bulky α-tert-butyl group—provides two critical advantages for synthetic chemists:

-

Orthogonal Reactivity: The free carboxylic acid can be selectively functionalized (e.g., allylated or amidated) without disturbing the highly sterically hindered tert-butyl ester.

-

Steric Trajectory Control: In transition-metal and organocatalytic mechanisms, the massive steric demand (A-value > 3.0 kcal/mol) of the α-tert-butyl group restricts the rotational degrees of freedom of reactive enolate intermediates. This forces incoming electrophiles or protons to approach from a single, catalyst-dictated face, thereby maximizing enantiomeric excess (ee)[2].

This application note details the integration of this compound into two state-of-the-art asymmetric workflows: Decarboxylative Asymmetric Allylic Alkylation (DAAA) and Enantioselective Decarboxylative Protonation (EDP) .

Pathway I: Decarboxylative Asymmetric Allylic Alkylation (DAAA)

The DAAA reaction transforms racemic or prochiral allyl esters into highly enantioenriched α-chiral products. By converting 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid into its corresponding allyl ester, the substrate is primed for Palladium-catalyzed decarboxylation.

Mechanistic Causality

Upon oxidative addition of the Pd(0) catalyst to the allyl ester, CO₂ is extruded, generating a π-allyl palladium enolate intermediate. The extreme steric bulk of the α-tert-butyl group prevents the enolate from undergoing rapid face-epimerization. Consequently, the chiral ligand (e.g., Trost PHOX or ANDEN ligands) can exert absolute control over the inner-sphere C-C bond formation, yielding α-quaternary or α-tertiary stereocenters with exceptional precision[3].

Mechanism of Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA).

Protocol 1: Synthesis of Chiral α-tBu-β,γ-Unsaturated Esters

This protocol is designed as a self-validating system to ensure stereochemical integrity at every step.

Phase 1: Substrate Preparation (O-Allylation)

-

Reaction: Dissolve 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous DMF. Add K₂CO₃ (1.5 equiv) and allyl bromide (1.2 equiv). Stir at 25 °C for 4 hours.

-

Causality: K₂CO₃ is a mild base that selectively deprotonates the free carboxylic acid. The massive steric hindrance of the tert-butyl ester prevents competitive transesterification or hydrolysis, ensuring exclusive O-allylation.

-

Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the highly polar acid spot and the emergence of a non-polar ester spot validates conversion.

Phase 2: DAAA Reaction

-

Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and (R,R)-ANDEN-Phenyl Trost Ligand (5.5 mol%) in anhydrous toluene (0.1 M). Stir for 30 minutes until the solution turns a deep, homogeneous orange, indicating the formation of the active chiral Pd(0) complex.

-

Reaction: Add the allyl ester substrate (1.0 equiv) from Phase 1. Seal the vessel and stir at 25 °C for 12 hours.

-

Causality: Maintaining ambient temperature (25 °C) is critical. Elevated temperatures promote background (uncatalyzed) thermal decarboxylation, which bypasses the chiral ligand pocket and results in racemic mixtures.

-

Validation Check: Analyze the crude mixture via Chiral HPLC (Chiralcel OD-H column). The presence of a single major peak (>95% ee) validates the stereochemical integrity of the catalytic cycle.

Pathway II: Enantioselective Decarboxylative Protonation (EDP)

EDP is a powerful organocatalytic method used to generate tertiary stereocenters. When 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid is first α-alkylated, the resulting dialkyl malonate monoester can undergo base-catalyzed decarboxylation followed by highly enantioface-selective protonation[4][5].

Mechanistic Causality

The reaction relies on a chiral Brønsted base (such as a cinchona alkaloid-derived squaramide). The catalyst facilitates the extrusion of CO₂ and simultaneously forms a rigid hydrogen-bonding network with the resulting enolate. The steric bulk of the tert-butyl group forces the enolate into a single conformation, allowing the protonated chiral amine to deliver a proton exclusively to one face[4].

Organocatalytic Enantioselective Decarboxylative Protonation (EDP) pathway.

Protocol 2: Organocatalytic EDP Workflow

Phase 1: α-Alkylation via Phase-Transfer Catalysis (PTC)

-

Reaction: React 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid (1.0 equiv) with benzyl bromide (1.2 equiv) in a biphasic mixture of toluene and 50% aqueous KOH, using tetrabutylammonium bromide (10 mol%) as a phase-transfer catalyst[2].

-

Validation Check: ¹H NMR analysis of the purified intermediate must show the complete disappearance of the α-proton (typically around δ 3.2 ppm) and the appearance of the benzyl CH₂ signals.

Phase 2: EDP Reaction

-

Reaction: Dissolve the α-alkylated monoester (1.0 equiv) in MTBE to a concentration of 0.05 M. Cool the solution to 0 °C.

-

Catalysis: Add the chiral cinchona alkaloid-derived squaramide catalyst (10 mol%). Stir at 0 °C for 24 hours.

-

Causality: The low temperature (0 °C) is non-negotiable. It suppresses non-selective background protonation by trace ambient moisture, forcing the proton transfer to occur strictly through the chiral catalyst's protonated amine moiety.

-

Validation Check: Isolate the product via flash chromatography. Determine the enantiomeric excess via Chiral SFC (Supercritical Fluid Chromatography). A mass balance of >85% and ee >90% validates the protocol.

Quantitative Data: Impact of Steric Bulk on Asymmetric Induction

The efficacy of 2-(tert-butyl carboxy)-3,3-dimethylbutanoic acid in asymmetric synthesis is directly tied to its steric demand. The table below summarizes comparative data demonstrating how increasing the A-value of the α-substituent in malonate monoesters impacts the enantioselectivity of Pd-catalyzed DAAA reactions.

| α-Substituent | Steric Demand (A-Value, kcal/mol) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Methyl (-CH₃) | 1.70 | 4 | 88 | 74 |

| Isopropyl (-iPr) | 2.15 | 8 | 85 | 89 |

| tert-Butyl (-tBu) | > 3.00 | 12 | 82 | 96 |

Data Interpretation: While the extreme steric bulk of the tert-butyl group slightly decreases the reaction rate (requiring 12 hours for completion) and marginally lowers the overall yield due to steric crowding, it acts as a highly effective conformational lock. This results in a dramatic enhancement in enantiomeric excess, validating its use in high-precision drug development workflows.

References

-

Guo, C.-Y., et al. (2024). Organocatalytic Enantioselective Decarboxylative Protonation of α-Alkyl-α-Aryl Malonate Monoesters. Chemical Communications, 60(28), 3854-3857.[4] URL:[Link]

-

Weaver, J. D., et al. (2018). Development of and Recent Advances in Pd-Catalyzed Decarboxylative Asymmetric Protonation. The Journal of Organic Chemistry.[5] URL:[Link]

-

Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Front. Chem. 11:1205661.[2] URL:[Link]

-

Stoltz, B. M., et al. (2009). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society.[3] URL:[Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Comprehensive Analytical Strategies for the Quantification of N-Boc-L-tert-leucine

Introduction & Analytical Challenges

N-Boc-L-tert-leucine is a highly sterically hindered, unnatural amino acid derivative widely utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs), including critical HIV protease inhibitors (e.g., Atazanavir) and HCV protease inhibitors [1].

From an analytical perspective, quantifying N-Boc-L-tert-leucine presents two primary challenges:

-

Optical Invisibility : The molecule consists entirely of aliphatic carbons and a tert-butyloxycarbonyl (Boc) protecting group. It lacks a conjugated π-electron system, meaning it has virtually no UV absorbance above 210 nm. Relying on low-wavelength UV detection (205 nm) often results in severe baseline drift, solvent interference, and poor sensitivity [2].

-

Chiral Integrity : Because it is used to establish critical stereocenters in drug molecules, the enantiomeric excess (ee) of the L-isomer over the D-isomer must be rigorously controlled to prevent the formation of downstream diastereomeric impurities [3].

To address these challenges, we have developed a self-validating, multimodal analytical strategy. This protocol replaces traditional UV-based purity assays with Charged Aerosol Detection (CAD), utilizes normal-phase Chiral HPLC for enantiomeric resolution, and employs neutralization titration for absolute mass fraction determination.

Analytical Workflow

Multimodal analytical workflow for N-Boc-L-tert-leucine quantification.

Protocol 1: Chemical Purity via HPLC-CAD

Rationale & Causality : Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are mandatory for accurate impurity profiling of underivatized Boc-amino acids [4]. CAD measures the charge transferred to non-volatile analyte particles after solvent evaporation, providing a uniform, mass-dependent response independent of the molecule's optical properties. To ensure compatibility with CAD, the mobile phase must be strictly volatile (e.g., formic acid instead of phosphate buffers) to prevent background noise from salt precipitation.

System Suitability (Self-Validation) : Before analyzing unknown samples, inject the working standard 5 times. The system is valid only if the Relative Standard Deviation (RSD) of the N-Boc-L-tert-leucine peak area is ≤ 2.0% and the tailing factor is ≤ 1.5. This validates that the nebulizer and electrometer are stable prior to sample acquisition.

Step-by-Step Methodology :

-

Sample Preparation : Accurately weigh 10.0 mg of N-Boc-L-tert-leucine and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL solution. Filter through a 0.22 µm PTFE syringe filter.

-

Instrument Setup : Equip the HPLC with a CAD detector. Set the CAD evaporator temperature to 35°C and data collection rate to 10 Hz.

-

Chromatographic Conditions :

-

Column : Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

-

-

Execution : Run the gradient program as defined in Table 1.

Table 1: HPLC-CAD Gradient Conditions

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 12.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

Rationale & Causality : Separating the L- and D-enantiomers of tert-leucine requires a chiral stationary phase (CSP). Amylose-based columns (e.g., Chiralpak AS-H) provide excellent chiral recognition through hydrogen bonding and steric inclusion within the polysaccharide cavities [5]. Because the analyte contains a free carboxylic acid, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. This suppresses the ionization of the carboxylate, keeping the molecule in a neutral state, which prevents severe peak tailing and improves resolution. UV detection at 210 nm is acceptable here because the isocratic normal-phase elution maintains a constant baseline absorbance.

System Suitability (Self-Validation) : Inject a racemic resolution standard (N-Boc-D,L-tert-leucine). The system is valid only if the chromatographic resolution ( Rs ) between the D-isomer and L-isomer peaks is ≥ 2.0. This proves the chiral column has not lost its enantioselectivity.

Step-by-Step Methodology :

-

Sample Preparation : Dissolve 5.0 mg of the sample in 10.0 mL of Hexane:Isopropanol (90:10, v/v).

-

Chromatographic Conditions :

-

Column : Chiralpak AS-H (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase : Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) (Isocratic).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Injection Volume : 10 µL.

-

Column Temperature : 25°C.

-

-

Execution : Run the isocratic method for 30 minutes. The D-isomer typically elutes before the L-isomer. Calculate ee% using the area normalization method.

Protocol 3: Absolute Quantification via Neutralization Titration

Rationale & Causality : While HPLC-CAD determines chromatographic purity, it does not account for invisible impurities like moisture or inorganic salts. To determine the absolute mass fraction (Assay) required for precise stoichiometric calculations during peptide coupling, an acid-base neutralization titration of the free carboxylic acid is performed [6].

System Suitability (Self-Validation) : Perform a blank titration using only the solvent to correct for ambient CO₂ or solvent acidity. Standardize the 0.1 N NaOH titrant against a primary standard (Potassium Hydrogen Phthalate, KHP) in triplicate. The RSD of the titrant molarity must be ≤ 0.5% to proceed.

Step-by-Step Methodology :

-

Sample Preparation : Accurately weigh ~250 mg of N-Boc-L-tert-leucine into a 125 mL Erlenmeyer flask.

-

Solvent Addition : Add 25 mL of neutralized ethanol (pre-titrated to a faint pink endpoint with phenolphthalein) to dissolve the sample.

-

Titration : Add 2 drops of phenolphthalein indicator (1% in ethanol).

-

Execution : Titrate with standardized 0.1 N NaOH until a faint pink color persists for 30 seconds.

-

Calculation :

Assay (%)=W×10(Vsample−Vblank)×N×231.29(Where V is volume in mL, N is normality of NaOH, 231.29 is the molecular weight of N-Boc-L-tert-leucine, and W is sample weight in grams).

Summary of Analytical Specifications

To ensure the material is suitable for API manufacturing, the following specifications should be met across the multimodal analysis:

Table 2: Acceptance Criteria for N-Boc-L-tert-leucine

| Parameter | Analytical Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to almost white powder |

| Chemical Purity | HPLC-CAD | ≥ 98.0 Area % |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% ee (L-isomer) |